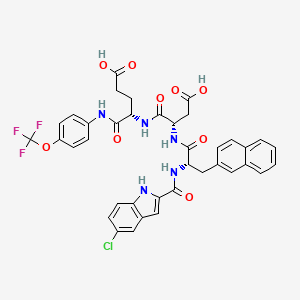
beta-catenin-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-catenin-IN-4 is a small molecule inhibitor that targets the beta-catenin protein, a key component of the Wnt signaling pathway. The Wnt/beta-catenin pathway is crucial for various physiological processes, including cell proliferation, differentiation, and tissue homeostasis. Dysregulation of this pathway is associated with several diseases, particularly cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-catenin-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions are typically proprietary and detailed in scientific literature and patents. Common synthetic methods include the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Beta-catenin-IN-4 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Beta-catenin-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Wnt/beta-catenin signaling pathway and its role in various chemical processes.
Biology: Helps in understanding the molecular mechanisms of cell proliferation, differentiation, and tissue homeostasis.
Medicine: Investigated for its potential therapeutic applications in treating cancers and other diseases associated with dysregulated Wnt/beta-catenin signaling.
Industry: Potential use in the development of new drugs and therapeutic agents targeting the Wnt/beta-catenin pathway .
Mechanism of Action
Beta-catenin-IN-4 exerts its effects by inhibiting the beta-catenin protein, thereby disrupting the Wnt/beta-catenin signaling pathway. This inhibition prevents the accumulation of beta-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it would normally activate target genes involved in cell proliferation and survival. By blocking this pathway, this compound can reduce the growth and spread of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Nectandrin B
- Rohitukine
- Curcumin
- Sulindac
- Vitamin D
Uniqueness
Beta-catenin-IN-4 is unique in its specific targeting of the beta-catenin protein within the Wnt signaling pathway. Unlike other compounds that may have broader or less specific targets, this compound offers a more focused approach, potentially leading to fewer off-target effects and improved therapeutic outcomes .
Properties
Molecular Formula |
C38H33ClF3N5O9 |
|---|---|
Molecular Weight |
796.1 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-3-carboxy-2-[[(2S)-2-[(5-chloro-1H-indole-2-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-5-oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid |
InChI |
InChI=1S/C38H33ClF3N5O9/c39-24-7-12-27-23(17-24)18-30(44-27)36(54)46-29(16-20-5-6-21-3-1-2-4-22(21)15-20)35(53)47-31(19-33(50)51)37(55)45-28(13-14-32(48)49)34(52)43-25-8-10-26(11-9-25)56-38(40,41)42/h1-12,15,17-18,28-29,31,44H,13-14,16,19H2,(H,43,52)(H,45,55)(H,46,54)(H,47,53)(H,48,49)(H,50,51)/t28-,29-,31-/m0/s1 |
InChI Key |
MLLGKYJIOWULMN-QMOZSOIISA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC5=C(N4)C=CC(=C5)Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC5=C(N4)C=CC(=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


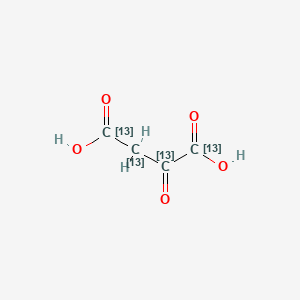

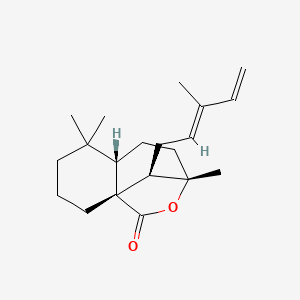

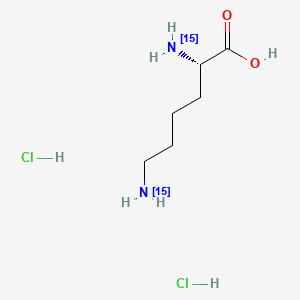
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)

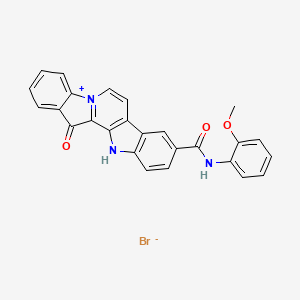
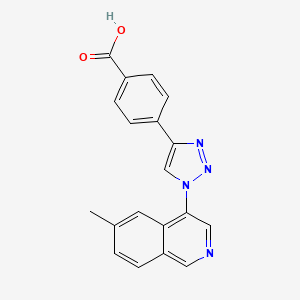
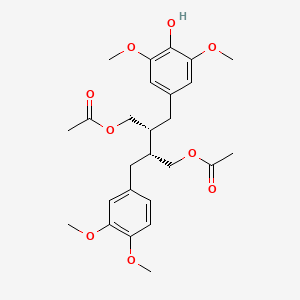

![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)

![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)
